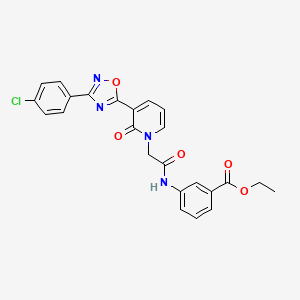

![molecular formula C17H16N2O6 B2723834 (R)-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester CAS No. 30960-00-0](/img/structure/B2723834.png)

(R)-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

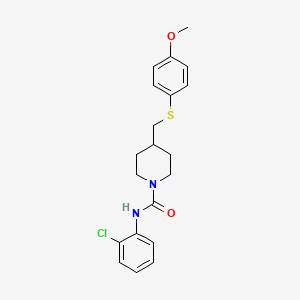

“®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester” is a complex organic compound. It is related to the family of compounds known as amino acid derivatives . The compound contains an amino acid moiety, a benzyloxycarbonyl group, and a 4-nitrophenyl ester group .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a protocol for stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine was developed through visible light-promoted photoredox catalysis, providing a convenient method for the synthesis of unnatural α-amino acids . The developed protocol allows the use of ubiquitous carboxylic acids as radical precursors without prior derivatization .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools and databases. For instance, the RCSB PDB provides a variety of tools and resources for analyzing molecular structures . Users can perform simple and advanced searches based on annotations relating to sequence, structure, and function .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For example, the p-nitrophenyl esters of benzoyl- and benzyloxycarbonyl-glycyl-L-phenylalanine are racemised by triethylamine in dichloromethane much more rapidly than are the analogous esters of benzyloxycarbonyl- and phthaloyl-L-phenylalanine . It is shown that the acyldipeptide esters react reversibly with triethylamine to give the corresponding oxazolone, the equilibrium being greatly in favor of the ester .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various tools and databases. For instance, ProtParam is a tool which allows the computation of various physical and chemical parameters for a given protein stored in Swiss-Prot or TrEMBL or for a user entered protein sequence .Aplicaciones Científicas De Investigación

- Z-D-Ala-ONp is commonly used in peptide synthesis as a reagent for the introduction of the Pms (p-methoxybenzyl) protecting group onto amino acids. The Pms group serves as a temporary protective moiety during peptide assembly, allowing for controlled and efficient peptide elongation on solid-phase supports .

Peptide Synthesis and Solid-Phase Chemistry

Enzyme Inhibition Studies

Direcciones Futuras

The future directions for the study and application of this compound could involve further exploration of its synthesis, chemical reactions, and potential uses. Databases like ChemSynthesis provide synthesis references and physical properties for listed substances , which could be useful for future research.

Propiedades

IUPAC Name |

(4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-12(18-17(21)24-11-13-5-3-2-4-6-13)16(20)25-15-9-7-14(8-10-15)19(22)23/h2-10,12H,11H2,1H3,(H,18,21)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWWICLSRXPNNW-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide](/img/structure/B2723752.png)

![(1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B2723754.png)

![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine](/img/structure/B2723757.png)

![2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2723761.png)

![5-(Cyclopentylmethyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2723762.png)

![[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2723767.png)

![7-[(2-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2723768.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2723769.png)

![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride](/img/structure/B2723773.png)